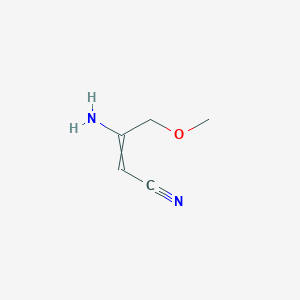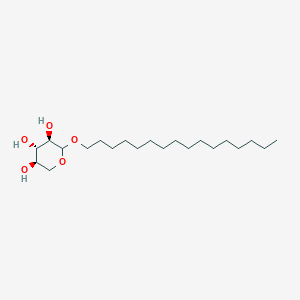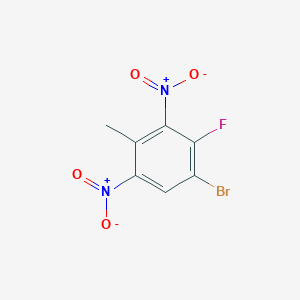![molecular formula C7H2BrCl2F3O B1447557 1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 1417566-97-2](/img/structure/B1447557.png)
1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, chloro, difluoro-methoxy, and fluoro substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it can be inferred that it may undergo reactions typical of aryl halides. These could include nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.46 .Applications De Recherche Scientifique
Protonation Studies and Synthetic Routes
- Halogen-Containing Benzenes Protonation : Research by Brouwer (2010) explored the protonation of halogen-containing benzenes, including those with fluorine, chlorine, and bromine, in HF-SbF5. This study is significant for understanding the chemical behavior and structural analysis of such compounds (Brouwer, 2010).
Antimicrobial Applications
- Antimicrobial Agents : Liaras et al. (2011) synthesized and tested various compounds with halogen groups, including fluoro, bromo, and chloro, for their antimicrobial activity. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria and fungi (Liaras et al., 2011).
Polymer Science
- Styrene Copolymerization : Hussain et al. (2019) researched the copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates with styrene, which includes compounds with bromo, chloro, and fluoro substituents. This study is relevant for advancements in polymer chemistry and material science (Hussain et al., 2019).
Reactions with Nucleophiles
- Halogenobenzofurazans Reactivity : Monte et al. (1971) examined the reactivity of halogenobenzofurazans, including those with fluoro, chloro, and bromo, with nucleophiles. This study is critical for understanding the chemical reactivity and potential applications of these compounds (Monte et al., 1971).
Photochemical Studies
- Halide Sensitive Dyes : Jagt et al. (2009) synthesized a series of acridizinium salts with methoxy, fluoro, and chloro substituents. They investigated their properties for sensing halide ions, which is relevant for photophysical studies and sensor development (Jagt et al., 2009).
Electronic and Vibrational Spectra Analysis
- Trisubstituted Benzenes Spectra : Aralakkanavar et al. (1991) studied the electronic absorption, infrared, and Raman spectra of trisubstituted benzenes, including those with fluoro, chloro, and bromo. This research is important for spectroscopic analysis and understanding the electronic structure of such compounds (Aralakkanavar et al., 1991).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-chloro-5-[chloro(difluoro)methoxy]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O/c8-3-1-6(14-7(10,12)13)4(9)2-5(3)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCBKDSRBMHBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180535 | |
| Record name | Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene | |
CAS RN |
1417566-97-2 | |
| Record name | Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



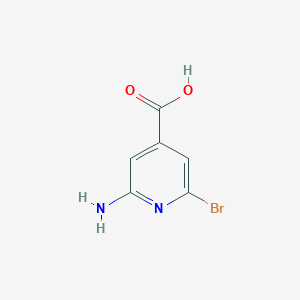
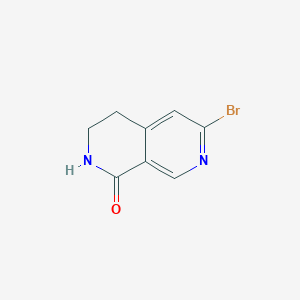
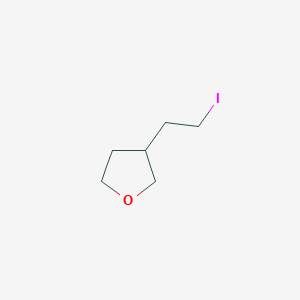
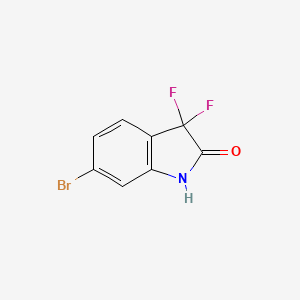

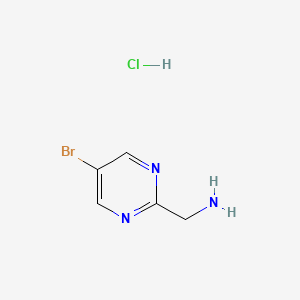
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
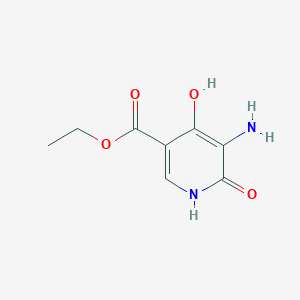
![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)
